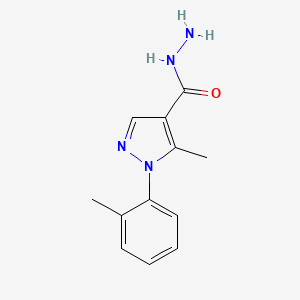
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at the 5-position and a 2-methylphenyl group at the 1-position, with a carbohydrazide functional group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 2-methylphenylhydrazine. The reaction is carried out in ethanol under reflux conditions, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The carbohydrazide group may play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.
Uniqueness
5-METHYL-1-O-TOLYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogues. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H14N4O |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbohydrazide |
InChI |
InChI=1S/C12H14N4O/c1-8-5-3-4-6-11(8)16-9(2)10(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
OLDPSCSHPWLVBV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)NN)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















